(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((3,5-Dimethylphenyl)amino)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with dimethylphenyl groups and an amino-linked 3,5-dimethylphenyl moiety.
Properties
IUPAC Name |
(E)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-14-7-15(2)9-20(8-14)24-12-19(11-23)22-25-21(13-26-22)18-6-5-16(3)17(4)10-18/h5-10,12-13,24H,1-4H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMREIHGKWDFZ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2S
- Molecular Weight : 320.44 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds incorporating thiazole rings have shown moderate to high potency against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole moiety can significantly influence the anticancer activity.
Case Study: Thiazole Derivatives
A study evaluating a series of thiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, derivatives with electron-withdrawing groups at specific positions exhibited improved activity against MCF-7 breast cancer cells .
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. A recent investigation into hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity against Leishmania infantum, with compounds showing significant cytotoxic effects on the parasite while sparing mammalian cells . The results indicated that these derivatives could be potential candidates for developing new antileishmaniasis drugs.
Antidiabetic Potential
Thiazole derivatives have been explored for their antidiabetic effects. A retrospective study highlighted the potential of these compounds in drug discovery for diabetes management. The findings suggested that specific thiazole derivatives could enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Data Table: Biological Activity Overview
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The interaction with various signaling pathways contributes to their anticancer and antimicrobial effects.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit promising anticancer properties. A study focusing on thiazole derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that the thiazole moiety could enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial Properties
The compound has shown potential antibacterial activity against a range of pathogens. In vitro studies have been conducted to evaluate its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that similar compounds with thiazole and acrylonitrile functionalities displayed significant zones of inhibition, highlighting their potential as antibacterial agents .
Antioxidant Activity
The antioxidant properties of this class of compounds have also been explored. Studies reveal that they can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of thiazole groups into polymer matrices has been shown to improve thermal stability and mechanical strength .
Dye Sensitizers in Solar Cells
Recent advancements have explored the use of this compound as a dye sensitizer in organic solar cells. The unique electronic properties imparted by the thiazole and acrylonitrile groups enhance light absorption and charge transfer processes, leading to improved efficiency in photovoltaic applications .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its thiazole ring and dual dimethylphenyl substitutions, distinguishing it from triazole-based fungicides like etaconazole and propiconazole (see ). Key comparisons include:
Key Observations :
Physicochemical and Metabolic Stability
- Metabolic Stability : Methyl groups are less susceptible to cytochrome P450-mediated oxidation than chlorine atoms, possibly extending half-life .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via aza-Michael addition, where acrylonitrile reacts with primary amines (e.g., 3,5-dimethylaniline) under microwave irradiation to enhance reaction efficiency . Multi-step protocols involving thiazole ring formation (using α-haloketones and thiourea) and subsequent coupling with substituted acrylonitriles are also effective. Key parameters include:
- Catalysts : Sodium hydride or palladium-based catalysts for cross-coupling .
- Solvents : Polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates .
- Temperature : 60–80°C for 6–12 hours to maximize yield (70–85%) while minimizing byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry via H NMR (e.g., vinyl proton coupling constants for E/Z isomer differentiation) and C NMR (nitrile carbon at ~110–120 ppm) .
- FTIR : Identify nitrile stretching (~2200–2250 cm) and aromatic C-H bending (750–900 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and rule out impurities .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm spatial arrangement of substituents .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Control Compounds : Include known thiazole-based drugs (e.g., sulfathiazole) for activity benchmarking .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (F, Cl), nitro, or methoxy groups at phenyl/thiazole positions to assess electronic effects on activity .
- Isomer Comparison : Compare E vs. Z isomers (via NOESY NMR) to evaluate geometric influences on target binding .
- Computational Modeling : Use DFT calculations to correlate substituent Hammett constants with experimental IC values .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values in similar assays)?
- Methodology :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Dose-Response Replication : Perform triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Pool data from 3–5 independent studies using ANOVA to identify outliers or assay-specific artifacts .
Q. How can computational tools predict off-target interactions or toxicity profiles?
- Methodology :
- PASS Program : Predict activity spectra (e.g., anti-inflammatory, mutagenic risks) based on structural descriptors .
- Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability and hepatotoxicity risks .
- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB permeability, and P-glycoprotein substrate likelihood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
